molecular formula C12H16O B13180025 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13180025
M. Wt: 176.25 g/mol
InChI Key: GJIUZNMFBCIJDB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst under controlled conditions . The reaction is carried out in the presence of hydrogen gas, and the catalyst often used is palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: The compound can be reduced to form 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Halogenated derivatives such as 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-chloride or 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-bromide.

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: This compound is the oxidized form of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and methyl groups, making it less reactive.

    2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3

InChI Key

GJIUZNMFBCIJDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2C1O)C

Origin of Product

United States

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